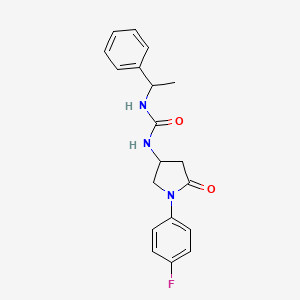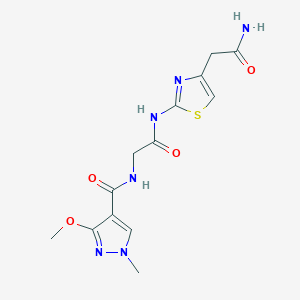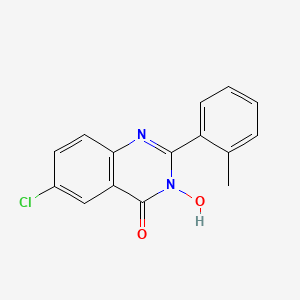
6-chloro-3-hydroxy-2-(2-methylphenyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or significance in the scientific community.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound, its geometry, and the type of bonds between the atoms.Chemical Reactions Analysis
This would involve studying the reactions the compound undergoes, the products formed, and the conditions required for these reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties like melting point, boiling point, solubility, etc., and chemical properties like reactivity, stability, etc.科学的研究の応用
Analgesic Activity
Quinazolinone derivatives have been synthesized and evaluated for their analgesic activities. These compounds have shown significant analgesic effects, suggesting their potential as pain management agents. The synthesis method and the in vitro analgesic activity evaluation using acetic acid-induced writhing in mice have been documented, highlighting their higher analgesic activities compared to standard analgesic drugs (Osarumwense Peter Osarodion, 2023).
Corrosion Inhibition
Quinazolinone derivatives have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic media. These compounds exhibit high inhibition efficiencies, indicating their potential application in protecting metals against corrosion. The study utilized electrochemical methods, surface analysis, and UV–visible spectrometry, coupled with DFT calculations and Monte Carlo simulation, to investigate their inhibition mechanisms (Errahmany et al., 2020).
Anticancer Activity
Research has focused on synthesizing novel quinazolinone and benzamide derivatives to develop new anticancer agents. These synthesized compounds were evaluated for their anti-proliferative activity against cancer cell lines, showing promising results comparable to that of doxorubicin, a standard anticancer drug. This highlights the potential of quinazolinone derivatives in cancer therapy (El-Hashash et al., 2018).
Enzyme-Mediated Cancer Diagnosis and Therapy
A novel approach using water-soluble, radioactive quinazolinone prodrug for enzyme-mediated cancer imaging and therapy has been developed. This methodology focuses on entraping water-insoluble radioactive molecules within solid tumors, showcasing the potential of quinazolinone derivatives in cancer diagnosis and therapy (Kai Chen et al., 2006).
Fluorescent Chemical Sensors
Quinazolinone derivatives have been employed as fluoroionophores for sensitive optochemical sensors, specifically for detecting Fe3+ ions. These sensors demonstrate excellent selectivity and sensitivity, indicating their potential application in environmental monitoring and analytical chemistry (Xiaobing Zhang et al., 2007).
Safety And Hazards
This would involve studying the compound’s toxicity, environmental impact, handling precautions, etc.
将来の方向性
This would involve potential applications of the compound, ongoing research, and areas where further research could be beneficial.
Please consult with a professional chemist or a reliable scientific database for more accurate and specific information. It’s important to note that working with chemicals should always be done under the guidance of a trained professional due to potential safety risks. Always follow safety guidelines and use appropriate personal protective equipment.
特性
IUPAC Name |
6-chloro-3-hydroxy-2-(2-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-9-4-2-3-5-11(9)14-17-13-7-6-10(16)8-12(13)15(19)18(14)20/h2-8,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKZHNFRFTWUJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=O)N2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666229 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-chloro-3-hydroxy-2-(2-methylphenyl)-4(3H)-quinazolinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

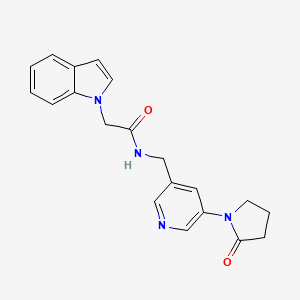
![N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2982516.png)
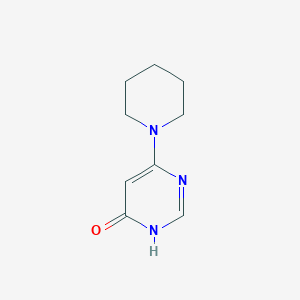
![6-Azaspiro[2.5]octane-2-carbonitrile;hydrochloride](/img/structure/B2982519.png)
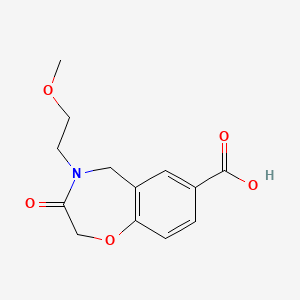
![7-((2-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2982521.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)pyridine-3-sulfonamide](/img/structure/B2982522.png)
![N-(4-butylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2982524.png)
![3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2982525.png)
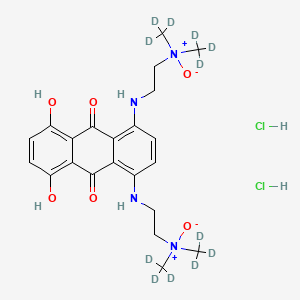
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2982531.png)
![1-[(3R)-3-Phenoxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2982532.png)
